molecular formula C34H35PSi B14889057 Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane

Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane

Cat. No.: B14889057
M. Wt: 502.7 g/mol
InChI Key: QMFBSQREUPCVFS-UHFFFAOYSA-N
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Description

Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane is a complex organophosphorus compound with the molecular formula C34H35PSi. This compound is characterized by the presence of a phosphane group bonded to a phenyl ring, which is further substituted with a triethylsilyl naphthalenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane typically involves the reaction of diphenylphosphine with a naphthalenyl-substituted phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. Large-scale reactors and continuous flow systems can be employed to optimize the yield and purity of the product. The use of automated systems ensures consistent reaction conditions and minimizes human error .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems as a phosphine ligand.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating chemical transformations. The triethylsilyl group enhances the compound’s stability and solubility, making it an effective ligand in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl(2-(3-(trimethylsilyl)naphthalen-2-yl)phenyl)phosphane
  • Triphenylphosphine
  • Diphenylphosphine

Uniqueness

Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane is unique due to the presence of the triethylsilyl group, which imparts enhanced stability and solubility compared to similar compounds. This makes it particularly useful in applications requiring robust and soluble ligands .

Properties

Molecular Formula

C34H35PSi

Molecular Weight

502.7 g/mol

IUPAC Name

diphenyl-[2-(3-triethylsilylnaphthalen-2-yl)phenyl]phosphane

InChI

InChI=1S/C34H35PSi/c1-4-36(5-2,6-3)34-26-28-18-14-13-17-27(28)25-32(34)31-23-15-16-24-33(31)35(29-19-9-7-10-20-29)30-21-11-8-12-22-30/h7-26H,4-6H2,1-3H3

InChI Key

QMFBSQREUPCVFS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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